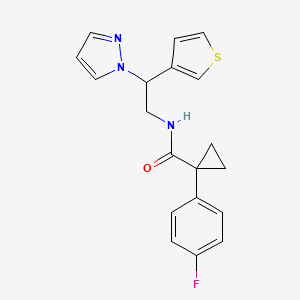
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Molecular Interactions
Compounds featuring pyrazole rings and fluoroaryl groups, akin to the specified chemical, have been extensively studied for their structural characteristics. For example, the study of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides reveals insights into the geometric parameters, intramolecular interactions, and the conformation of similar molecules. These structural insights are foundational for understanding the chemical behavior and potential applications of such compounds (Köysal et al., 2005).
Synthetic Pathways and Characterization
Research into the synthesis and characterization of related compounds, such as the identification and analytical characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, provides valuable information on the synthetic routes, potential bioisosteric replacements, and the importance of accurate characterization in research chemicals (McLaughlin et al., 2016).
Heterocyclic Synthesis and Derivatives
The exploration of thiophenylhydrazonoacetates in heterocyclic synthesis outlines the reactivity towards generating a variety of derivatives, including pyrazole, which is integral to the molecule . This research underscores the versatility of heterocyclic compounds in synthesizing novel structures with potential biological and chemical applications (Mohareb et al., 2004).
Potential Antimicrobial and Antitumor Applications
Investigations into related compounds have demonstrated potential antimicrobial and antitumor activities. For instance, the design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors offer a glimpse into the therapeutic applications of compounds with similar structural motifs (Jeankumar et al., 2013). Furthermore, the synthesis and biological activity of pyrazolo[1,5-a]pyrimidine derivatives highlight the potential of such molecules in cancer treatment by targeting specific cell lines (Liu et al., 2016).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-16-4-2-15(3-5-16)19(7-8-19)18(24)21-12-17(14-6-11-25-13-14)23-10-1-9-22-23/h1-6,9-11,13,17H,7-8,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXRVWAZFDNNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)
![2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2744685.png)
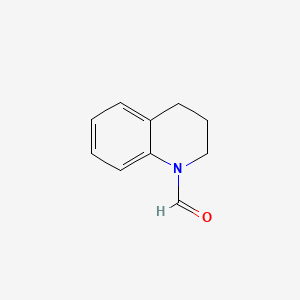
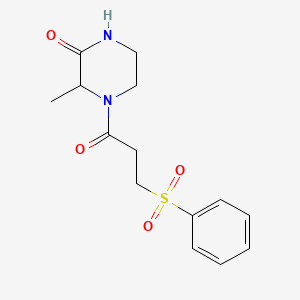
![(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/no-structure.png)
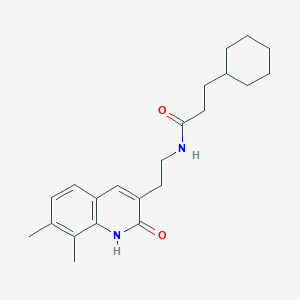
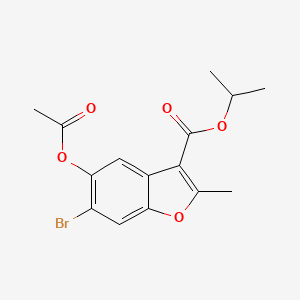
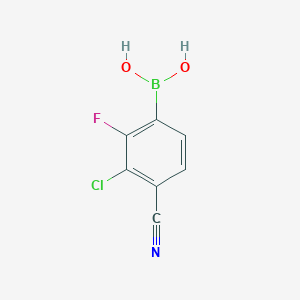
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2744699.png)
![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)
![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)
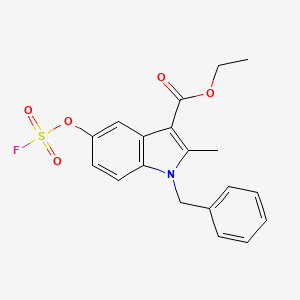
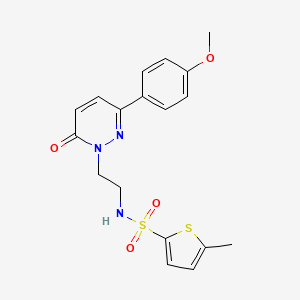
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)